molecular formula (C18H32O2)2<br>C36H64O4 B12795779 Dilinoleic acid CAS No. 13482-09-2

Dilinoleic acid

Cat. No.: B12795779
CAS No.: 13482-09-2
M. Wt: 560.9 g/mol
InChI Key: CIRMGZKUSBCWRL-UHFFFAOYSA-N
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Description

Dilinoleic acid is a dimerized fatty acid derived from linoleic acid, which is a polyunsaturated omega-6 fatty acid. It is commonly used in various industrial applications due to its unique chemical properties. This compound is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents .

Preparation Methods

Dilinoleic acid is primarily obtained through the polymerization of linoleic acid. This process involves the dimerization of linoleic acid, which can be achieved through thermal or catalytic methods. The reaction typically occurs at elevated temperatures and may involve the use of catalysts such as clay or acidic resins . Industrial production methods often involve the use of high-pressure reactors to facilitate the polymerization process and achieve high yields of this compound .

Chemical Reactions Analysis

Dilinoleic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form peroxides and other oxidation products. Common reagents for oxidation include oxygen or air, often in the presence of a catalyst.

    Reduction: Reduction of this compound can yield saturated fatty acids. Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is commonly used for this reaction.

    Esterification: this compound can react with alcohols to form esters. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Polymerization: This compound can undergo further polymerization to form polyamides, polyesters, and other polymeric materials.

Scientific Research Applications

Dilinoleic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dilinoleic acid involves its interaction with cellular membranes and enzymes. As a polyunsaturated fatty acid, it can incorporate into cell membranes, affecting their fluidity and function. This compound can also modulate the activity of enzymes involved in lipid metabolism, such as desaturases and elongases . Additionally, it can influence gene expression by activating transcription factors such as peroxisome proliferator-activated receptors (PPARs) .

Comparison with Similar Compounds

Dilinoleic acid is similar to other polyunsaturated fatty acids, such as linoleic acid and alpha-linolenic acid. its dimerized structure gives it unique properties, such as increased molecular weight and altered solubility. This makes this compound more suitable for certain industrial applications compared to its monomeric counterparts . Similar compounds include:

This compound’s unique dimerized structure and properties make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

13482-09-2

Molecular Formula

(C18H32O2)2
C36H64O4

Molecular Weight

560.9 g/mol

IUPAC Name

10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid

InChI

InChI=1S/C36H64O4/c1-3-5-7-17-23-31-29-30-32(24-18-13-12-16-22-28-36(39)40)34(33(31)25-19-8-6-4-2)26-20-14-10-9-11-15-21-27-35(37)38/h20,26,29-34H,3-19,21-25,27-28H2,1-2H3,(H,37,38)(H,39,40)

InChI Key

CIRMGZKUSBCWRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)O)CCCCCCCC(=O)O

Origin of Product

United States

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